3,4,5,6-Tetrachloropyridin-2-amine

Overview

Description

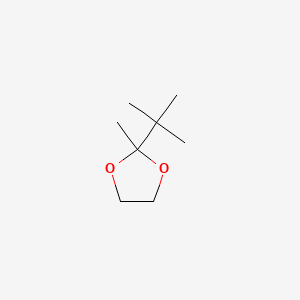

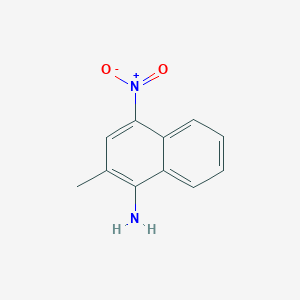

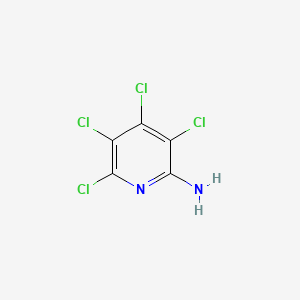

3,4,5,6-Tetrachloropyridin-2-amine is a chemical compound with the molecular formula C5H2Cl4N2. It is used for research and development purposes .

Synthesis Analysis

The synthesis of substituted pyridines, such as this compound, has been reported in several studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered heterocyclic scaffold . The InChI representation of the molecule is InChI=1S/C5H2Cl4N2/c6-1-2 (7)4 (9)11-5 (10)3 (1)8/h (H2,10,11) .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 231.9 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The exact mass is 231.894259 g/mol, and the monoisotopic mass is 229.897209 g/mol .

Scientific Research Applications

Synthesis of Energetic Materials

A study by Zhou, Ma, Liu, and Yao (2017) highlights the synthesis of a novel thermally stable energetic material, 4-amino-2, 6-bis(5-amino-1H-tetrazol)-3, 5-dinitropyridine (ABDP), using 4-amino-2, 6-dichloropyridine as a raw material. This material shows significant thermal stability and has potential applications in explosives and propellants due to its high detonation velocity and pressure【Zhou, Ma, Liu, & Yao, 2017】.

Catalytic Reactions

Fukuda and Utimoto (1987) demonstrated the catalytic action of gold(III) salts in the intramolecular addition of amine to carbon-carbon triple bonds in 5-alkynylamines, producing 2,3,4,5-tetrahydropyridines. This process is significant in synthesizing various ant species' venom components【Fukuda & Utimoto, 1987】.

Synthesis of Lanthanide Containing Macrocyclic Schiff Bases

Dumont, Jacques, and Desreux (2000) investigated the synthesis of 2,6-Diacetylpyridine substituted with amine or alcohol groups. These compounds are crucial for creating lanthanide macrocyclic tetra–imine complexes, which are useful in producing stable paramagnetic and/or fluorescent derivatives for potential applications in imaging and sensing technologies【Dumont, Jacques, & Desreux, 2000】.

Preparation of Pyridines

Kimpe, Keppens, and Fonck (1996) explored a method for converting cyclic six-membered imines into pyridines through a highly regioselective α, α-dichlorination process. This synthesis is crucial in the production of various pyridine-based compounds used in pharmaceuticals and agrochemicals【Kimpe, Keppens, & Fonck, 1996】.

Synthesis and Structural Analysis of Metal Complexes

Stetsiuk, El-Ghayoury, Hauser, and Avarvari (2019) synthesized the ligand 6-methoxy-N,N-bis(pyridin-2-ylmethyl)-1,2,4,5-tetrazin-3-amine and analyzed its structural and photophysical properties when forming metal complexes. These complexes exhibit enhanced luminescence upon chelation with diamagnetic metal ions, indicating potential applications in photophysical studies and material science【Stetsiuk, El-Ghayoury, Hauser, & Avarvari, 2019】.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3,4,5,6-tetrachloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl4N2/c6-1-2(7)4(9)11-5(10)3(1)8/h(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFHNOMCUBAGRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199485 | |

| Record name | 3,4,5,6-tetrachloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51501-52-1 | |

| Record name | 3,4,5,6-tetrachloropyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051501521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5,6-tetrachloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B1594051.png)